5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-7-17(25)13-15)29-11-9-28(10-12-29)18-8-4-6-16(24)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBXRLPTEWITQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-ethylthiazole-4-carboxylic acid hydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
- Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound vs. the 2-fluorophenyl in alters electronic distribution. Ethyl vs.
Structural Conformation and Crystallography
- highlights that fluorophenyl and chlorophenyl substituents in isostructural compounds adopt planar or perpendicular orientations relative to the core, influencing molecular packing and solubility . The target compound’s 3-fluorophenyl group may adopt a similar perpendicular conformation, reducing crystallinity compared to fully planar analogs.
Pharmacological Implications
- Piperazine-aryl Motifs : Common in antipsychotics (e.g., aripiprazole), the 3-chlorophenylpiperazine group may confer affinity for dopamine D₂/D₃ receptors .
- Halogen Effects : The 3-fluorophenyl group’s electron-withdrawing properties could enhance metabolic stability compared to methoxy-substituted analogs in .
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?
The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclocondensation reactions. A general approach involves:
- Step 1 : Formation of a thiazole intermediate using ethyl thiourea and α-haloketones (e.g., 2-bromo-3-fluorophenylacetone) under reflux in ethanol.
- Step 2 : Triazole ring closure via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization of thiosemicarbazides. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for regioselective triazole formation .
- Step 3 : Functionalization of the triazole-thiazole core with 3-chlorophenylpiperazine and 3-fluorophenylmethyl groups via nucleophilic substitution or Mannich reactions under basic conditions (e.g., NaH in DMF) .
Basic: How can researchers optimize the yield of the piperazine coupling step?
Piperazine coupling efficiency depends on:
- Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution by stabilizing intermediates .
- Temperature control : Reactions performed at 70–80°C for 1–2 hours minimize side products (e.g., over-alkylation) .
- Purification : Post-reaction, ice-water quenching followed by recrystallization in aqueous acetic acid improves purity (>95%) .
Advanced: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- ¹H/¹³C NMR : Key signals include:
- Thiazole C-2 proton (δ 6.8–7.2 ppm, doublet, J = 3.5 Hz).
- Piperazine N-CH₂ protons (δ 3.2–3.6 ppm, multiplet).
- Fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
- IR Spectroscopy : Confirm thiol (-SH) absence (no ~2550 cm⁻¹ peak) and triazole C=N stretching (1600–1650 cm⁻¹) .
- LC-MS : Use high-resolution MS to distinguish between [M+H]⁺ (expected m/z ~520) and potential isomers .
Advanced: How can computational methods predict the compound’s interaction with serotonin receptors?
- Molecular docking : Target 5-HT₁A/2A receptors (PDB: 6WGT, 7E2Z). Key steps:
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
Advanced: What strategies address contradictions in reported biological activity data for similar triazole-thiazole derivatives?
- In vitro validation : Compare IC₅₀ values across assays (e.g., fungal 14α-demethylase inhibition vs. mammalian cytotoxicity) .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
- Meta-analysis : Use databases like ChEMBL to contextualize activity trends (e.g., logP >3 correlates with reduced CNS penetration) .
Advanced: How do electronic effects of the 3-fluorophenyl and 3-chlorophenyl groups influence reactivity?
- Electrophilic substitution : The 3-fluorophenyl group’s -I effect directs electrophiles to the meta position, stabilizing intermediates during coupling .
- Piperazine basicity : The 3-chlorophenyl substituent reduces piperazine pKa by ~0.5 units (vs. unsubstituted piperazine), altering protonation-dependent binding .
- Steric effects : Ortho-substituents on the phenyl rings (e.g., Cl, F) hinder rotational freedom, confirmed by X-ray crystallography of analogs .
Advanced: What synthetic challenges arise from the ethylthiazole moiety, and how are they mitigated?
- Oxidation sensitivity : The ethyl group on thiazole is prone to autoxidation. Solutions:
- Byproduct formation : Ethyl migration during cyclization is minimized by slow addition of reagents at 0°C .
- Purification : Silica gel chromatography (hexane:EtOAc 4:1) separates ethylthiazole derivatives from des-ethyl impurities .
Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS.
- Half-life >60 min suggests favorable stability .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms (IC₅₀ >10 µM indicates low interaction risk) .
- Metabolite ID : Use HR-MS/MS to identify hydroxylated or N-dealkylated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
